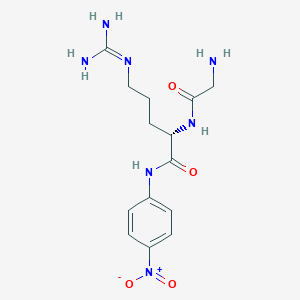

H-Gly-Arg-pNA

Beschreibung

BenchChem offers high-quality H-Gly-Arg-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Arg-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZRYXNWFZSSTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-Gly-Arg-pNA as a Chromogenic Substrate for Serine Proteases

Executive Summary

This technical guide details the application of H-Gly-Arg-pNA (Glycyl-L-Arginine-p-nitroanilide), a synthetic dipeptide substrate used for the kinetic characterization of serine proteases with trypsin-like specificity.[1] While often utilized in the study of Urokinase-type Plasminogen Activator (uPA) and Tissue Plasminogen Activator (tPA) , its minimal structure also makes it a valuable tool for probing the S1 and S2 subsites of Trypsin and Thrombin .

This document moves beyond basic datasheets to provide a validated experimental framework, emphasizing the "self-validating" generation of standard curves to mitigate variability in extinction coefficients derived from pH and temperature shifts.

Part 1: Molecular Mechanism & Specificity

The Chromogenic Switch

H-Gly-Arg-pNA functions via a specific proteolytic cleavage event.[1] The substrate consists of a dipeptide (Glycine-Arginine) coupled via an amide bond to a chromophore, para-nitroaniline (pNA).

-

Recognition: The target serine protease (e.g., uPA) recognizes the basic Arginine residue at the P1 position (Schechter & Berger nomenclature).

-

Acylation: The enzyme's catalytic triad (Ser-His-Asp) attacks the carbonyl carbon of the Arg-pNA bond.

-

Release: The amide bond is hydrolyzed, releasing free p-nitroaniline (pNA) .[1]

-

Detection: While the intact substrate is colorless (or pale), free pNA exhibits a distinct yellow color with a strong absorbance maximum at 405 nm .[1]

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathway from recognition to signal generation.

Figure 1: Proteolytic hydrolysis mechanism of H-Gly-Arg-pNA. The release of pNA provides a real-time spectrophotometric readout of enzyme velocity.

Part 2: Physicochemical Properties & Handling

To ensure experimental reproducibility, strict adherence to handling protocols is required. The dipeptide nature of H-Gly-Arg-pNA makes it susceptible to spontaneous hydrolysis if stored improperly.

| Property | Specification | Technical Note |

| Molecular Weight | ~336.3 (Free Base) | Usually supplied as HCl or 2HCl salt (MW ~370-450). Check label. |

| Solubility | Soluble in Water/DMSO | Recommendation: Dissolve in dry DMSO to 10-20 mM stock to prevent hydrolysis, then dilute into aqueous buffer. |

| Stability | Hygroscopic | Store lyophilized powder at -20°C with desiccant. |

| λ max (Product) | 405 nm | Extinction coefficient ( |

| Purity | >98% (HPLC) | Impurities often include free pNA, causing high background absorbance. |

Part 3: Validated Experimental Protocol

The "Self-Validating" Approach

Many protocols rely on a theoretical extinction coefficient (

Reagents Preparation

-

Assay Buffer (Standard Serine Protease):

-

50 mM Tris-HCl, pH 8.2 (or HEPES pH 7.5).

-

100 mM NaCl (physiologic ionic strength).[2]

-

Optional: 0.01% Tween-20 (prevents enzyme adsorption to plastics).

-

Note: For Trypsin, add 10 mM CaCl₂ to stabilize the enzyme.

-

-

Substrate Stock (20 mM):

-

Dissolve H-Gly-Arg-pNA (check MW on bottle) in sterile DMSO.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Enzyme Solution:

-

Reconstitute uPA, tPA, or Trypsin in cold buffer immediately prior to use. Keep on ice.

-

Experimental Workflow (Kinetic Assay)

Step 1: The Blank (Autohydrolysis Control)

-

Measure OD 405nm. If OD > 0.1, the substrate has degraded; prepare fresh stock.

Step 2: The Reaction

-

Format: 96-well microplate (clear, flat bottom).

-

Mix:

-

80 µL Assay Buffer.

-

10 µL Enzyme Solution (Optimization required for concentration).

-

10 µL Substrate Stock (Final conc: 2 mM).

-

-

Incubation: 37°C.

Step 3: Data Acquisition

-

Mode: Kinetic (Continuous).

-

Interval: Every 30 seconds for 20–60 minutes.

-

Linearity: Select the linear portion of the curve (Initial Velocity,

).[6]

Workflow Diagram

Figure 2: Experimental workflow emphasizing the critical substrate integrity check.

Part 4: Data Analysis & Calculations

Calculating Activity

Do not rely solely on Absorbance Units (AU). Convert to specific activity using the Beer-Lambert Law or your standard curve.

Formula:

- : Slope of the linear portion.

- : Total reaction volume (mL).

- : Extinction coefficient (use 9.8 mM⁻¹cm⁻¹ if no standard curve is available, but verify).

- : Path length (0.6 cm for 200 µL in standard 96-well plate; 1.0 cm for cuvettes).

- : Volume of enzyme added (mL).

Kinetic Constants ( , )

To determine enzyme affinity:

-

Run the assay with varying substrate concentrations (e.g., 0.1 mM to 5 mM).

-

Plot Initial Velocity (

) vs. Substrate Concentration [S]. -

Fit data to the Michaelis-Menten equation using non-linear regression.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (t=0) | Spontaneous hydrolysis | Substrate stock is old or wet. Re-dissolve fresh powder in dry DMSO. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement time. |

| Low Signal | Wrong pH | pNA absorbance drops at acidic pH. Ensure Buffer pH is > 7.[2][5][7]0. |

| Precipitation | Substrate insolubility | Dilute DMSO stock slowly into buffer while vortexing. Do not exceed 5-10% DMSO final. |

References

-

Bachem. (n.d.). H-Gly-Arg-pNA[1][8][9][10] • HCl - Product Datasheet. Retrieved from

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin using Chromogenic Substrates. Retrieved from

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298.

-

Harris, J.L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.

Sources

- 1. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. coachrom.com [coachrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. H-Glu-Gly-Arg-pNA - Bachem AG [bioscience.co.uk]

- 10. Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Properties and Application Profile: H-Gly-Arg-pNA Hydrochloride

Technical Guide for Biochemical Assay Development

Executive Summary

H-Gly-Arg-pNA hydrochloride (Gly-Arg-p-nitroanilide) is a chromogenic dipeptide substrate used primarily to assess the activity of serine proteases with specificity for basic amino acid residues (Arginine/Lysine) at the P1 position.[1] While often associated with Thrombin and Trypsin-like enzymatic assays, it serves as a critical tool in kinetic profiling due to its rapid cleavage kinetics and high solubility.

This guide details the physicochemical properties, mechanistic action, and validated experimental protocols for utilizing H-Gly-Arg-pNA · HCl in drug discovery and enzymology.[2][3]

Part 1: Chemical Identity & Physicochemical Properties

Understanding the physical limitations of the substrate is the first step in designing a robust assay. The hydrochloride salt form is utilized to enhance aqueous solubility, a critical factor for physiological buffer compatibility.

Key Data Table[4]

| Property | Specification |

| Chemical Name | H-Glycyl-L-arginine-p-nitroanilide dihydrochloride |

| Common Abbreviation | H-Gly-Arg-pNA[1][3][4][5][6][7][8] · 2HCl |

| CAS Number | 125455-61-0 (salt) / 115388-96-0 (free base) |

| Molecular Formula | |

| Molecular Weight | ~424.3 g/mol (dihydrochloride) |

| Solubility | Soluble in Water (>20 mg/mL), DMSO, DMF |

| Appearance | White to off-white lyophilized powder |

| Purity Standard | |

| Storage | -20°C (Desiccated); Protect from light |

Stability Profile

-

Solid State: Stable for >2 years at -20°C when kept dry. The compound is hygroscopic; moisture ingress leads to spontaneous hydrolysis.

-

In Solution:

-

Acidic/Neutral (pH 3-6): Stable for weeks at 4°C.[9]

-

Alkaline (pH > 8.0): Prone to spontaneous autohydrolysis (background yellowing). Prepare fresh or store frozen in aliquots.

-

Part 2: Mechanistic Action

The utility of H-Gly-Arg-pNA relies on the amidolytic activity of serine proteases. The enzyme targets the peptide bond between the C-terminus of Arginine (Arg) and the amino group of the para-nitroaniline (pNA) moiety.

The Chromogenic Shift

-

Intact Substrate: The amide bond locks the pNA group, suppressing its resonance. Absorbance at 405 nm is negligible.

-

Enzymatic Cleavage: The protease attacks the carbonyl carbon of Arginine.

-

Signal Generation: Free p-nitroaniline is released. At physiological pH, this molecule exhibits a strong absorbance maximum at 405 nm (yellow color).

Mechanism Diagram (DOT)

Part 3: Enzymatic Application & Specificity

Primary Targets

While longer substrates (e.g., pyro-Glu-Gly-Arg-pNA) are often preferred for Urokinase (uPA) to increase specificity, H-Gly-Arg-pNA is the industry standard for:

-

Thrombin (Factor IIa): High turnover rate (

) makes it ideal for monitoring coagulation cascades. -

Trypsin: Used as a general reference substrate for measuring trypsin-like activity in crude lysates.

-

Factor Xa: Exhibits cross-reactivity (requires specific inhibitors to differentiate in complex mixtures).

Expertise Insight: The Specificity Trade-off

Researchers must note that H-Gly-Arg-pNA is a short substrate. It lacks the P3/P4 residues often required for high-affinity binding to highly specific proteases like tPA.

-

Advantage:[9][10][11] High solubility and rapid kinetics (high

). -

Disadvantage: Lower specificity compared to tetra-peptides.

-

Recommendation: Use H-Gly-Arg-pNA for purified enzyme kinetics or when total "trypsin-like" activity is the desired metric.

Part 4: Experimental Protocol (Thrombin/Protease Assay)

Objective: Determine the enzymatic activity of a Thrombin sample using H-Gly-Arg-pNA.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.8 (BSA prevents enzyme adsorption to plastic).

-

Substrate Stock: 10 mM H-Gly-Arg-pNA in dry DMSO.

-

Stop Solution (Endpoint only): 20% Acetic Acid.

Workflow Diagram (DOT)

Step-by-Step Procedure

-

Blanking: Pipette 150 µL of Assay Buffer into a 96-well microplate (clear, flat-bottom).

-

Enzyme Addition: Add 40 µL of Enzyme solution (diluted in buffer). Incubate at 37°C for 5 minutes to equilibrate.

-

Substrate Initiation: Add 10 µL of 10 mM H-Gly-Arg-pNA stock (Final concentration: 0.5 mM).

-

Measurement: Immediately place in a plate reader pre-heated to 37°C. Shake for 5 seconds.

-

Data Acquisition: Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes.

Calculation (Self-Validation)

To ensure the assay is valid, convert Absorbance (OD) to Activity (Units) using the Beer-Lambert Law.

- : Slope of the linear portion of the curve.

-

: Reaction volume (e.g.,

-

: Extinction coefficient of p-nitroaniline.[12] Use

- : Pathlength (typically 0.6 cm for 200 µL in a standard 96-well plate).

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| High Background (Yellow Blank) | Spontaneous hydrolysis of substrate. | Discard stock. Store new powder with desiccant.[3] Keep stock in DMSO, not water. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Low Signal | pH mismatch. | Ensure pH is between 7.4 and 8.4. pNA absorbance drops significantly below pH 6.0. |

References

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.

-

Bachem. (2021). Handling and Storage of Peptides and Chromogenic Substrates.[3][10][11] Bachem Technical Guides.

-

Cayman Chemical. (2023). H-Gly-Arg-pNA (hydrochloride) Product Information. Cayman Chemical Product Data.

-

Sigma-Aldrich. (2022). Enzymatic Assay of Thrombin using Chromogenic Substrates. Sigma Technical Bulletin.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 4. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Urokinase has direct catalytic activity against fibrinogen and renders it less clottable by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 10. bachem.com [bachem.com]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

Technical Deep Dive: H-Gly-Arg-pNA for Serine Protease Quantification

Topic: H-Gly-Arg-pNA for detecting protease in samples Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

H-Gly-Arg-pNA (Glycine-Arginine-para-nitroanilide) is a synthetic chromogenic substrate designed for the specific quantification of serine proteases, particularly those exhibiting trypsin-like specificity (cleavage C-terminal to Arginine). While often associated with Urokinase-type Plasminogen Activator (uPA) and Thrombin (Factor IIa) , its dipeptide structure offers a distinct balance between specificity and catalytic efficiency (

This guide provides a rigorous technical framework for deploying H-Gly-Arg-pNA in high-throughput screening (HTS) and kinetic profiling. Unlike generic protocols, this document emphasizes the causality of assay conditions, ensuring data integrity for drug development and diagnostic applications.

Mechanistic Principles & Substrate Chemistry

The Chromogenic Shift

The utility of H-Gly-Arg-pNA relies on the electronic shift of the para-nitroaniline (pNA) moiety upon proteolytic cleavage.

-

Intact Substrate: The amide bond between the Arginine carboxyl group and the pNA amino group locks the pNA resonance, resulting in a colorless solution (absorption maximum in the UV range,

). -

Cleaved Product: Proteolytic hydrolysis releases free p-nitroaniline. The restoration of the amine's lone pair conjugation with the nitro group shifts the absorption maximum to the visible spectrum (

). -

Detection: To minimize interference from the substrate and protein absorbance (280 nm), the assay is read at 405 nm , where free pNA has a high extinction coefficient (

) and the intact substrate has negligible absorbance.

Specificity Profile

The Gly-Arg motif is a "short" recognition sequence.

-

Primary Targets: Urokinase (uPA), Thrombin, and Trypsin.

-

Selectivity Note: Because it is a dipeptide, H-Gly-Arg-pNA is less specific than tetrapeptides (e.g., Bz-Phe-Val-Arg-pNA). In complex biological matrices (e.g., plasma), it may cross-react with other coagulation factors (Factor Xa, Plasmin).

-

Application: Ideal for measuring activity of purified enzymes or assessing inhibition potency (

) in defined buffer systems.

Reaction Pathway Visualization

Figure 1: Kinetic mechanism of H-Gly-Arg-pNA hydrolysis. The rate-limiting step is typically the deacylation and release of pNA.

Experimental Protocol: Kinetic Assay

Authoritative Note: Kinetic (continuous) measurement is superior to end-point assays for this substrate. It eliminates artifacts caused by "stop solutions" (acidification) which can alter the extinction coefficient of pNA and allows for the detection of non-linear rates (e.g., enzyme instability).

Reagents & Preparation

-

Substrate Stock (10 mM): Dissolve H-Gly-Arg-pNA (MW ~424.3 g/mol for HCl salt) in DMSO or Deionized Water .

-

Expert Tip: DMSO is preferred for long-term stability (-20°C) to prevent spontaneous hydrolysis.

-

-

Assay Buffer (Standardized for Serine Proteases):

-

50 mM Tris-HCl, pH 8.4 (Optimum for pNA resonance).

-

100 mM NaCl (Simulates physiological ionic strength).

-

5 mM CaCl

(Critical for Thrombin/Coagulation factor stability). -

0.1% BSA or 0.01% Tween-20 (Prevents enzyme adsorption to plastic).

-

Workflow Diagram

Figure 2: Optimized kinetic workflow for 96-well microplate format.

Step-by-Step Methodology

-

Blank Setup: Include a "No Enzyme" control (Buffer + Substrate) to correct for spontaneous hydrolysis.

-

Enzyme Titration: If the enzyme concentration is unknown, run a dilution series. Target a linear slope (

) between 0.01 and 0.1 OD/min. -

Measurement:

-

Pre-warm the plate reader to 37°C.

-

Inject substrate (rapid mixing is crucial).

-

Read immediately.

-

-

Data Processing:

-

Calculate slope (

) of the linear portion of the curve ( -

Subtract the slope of the Blank (

).

-

Quantitative Analysis & Validation

Calculating Enzyme Activity

The activity is derived using the Beer-Lambert Law. The molar extinction coefficient (

- : Change in absorbance per minute.

- : Total reaction volume (mL).

-

: Pathlength (cm). Note: In a standard 96-well plate with 100 µL volume, L

- : Volume of enzyme added (mL).

Z-Factor (For Inhibitor Screening)

For drug discovery, the assay robustness must be validated.

- : Mean and SD of Positive Control (Enzyme + Substrate).

- : Mean and SD of Negative Control (Buffer + Substrate or Enzyme + Known Inhibitor).

-

Target:

indicates an excellent assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background ( | Spontaneous hydrolysis; Old substrate; High pH (>9.0). | Prepare fresh substrate; Store stocks in DMSO at -20°C; Check buffer pH. |

| Non-Linear Kinetics | Substrate depletion; Enzyme instability; Product inhibition. | Reduce enzyme concentration; Measure only the first 5 minutes (initial velocity). |

| Low Signal | Low enzyme activity; Acidic pH. | Increase enzyme conc; Ensure buffer pH is > 7.4 (pNA absorbance drops at acidic pH). |

| Inner Filter Effect | Colored test compounds (inhibitors) absorbing at 405 nm. | Run a "compound only" control; Use a reference wavelength (e.g., 600 nm) if reader supports it. |

The pH Trap

Critical Insight: p-Nitroaniline exists in equilibrium between protonated (colorless) and unprotonated (yellow) forms (

-

Recommendation: If an end-point is required, use 20% Acetic Acid (final pH ~3-4) which preserves most color, or recalibrate

for the specific acidic condition.

References

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298. Link

-

Thermo Fisher Scientific. (n.d.). Extinction Coefficients. Technical Resources. Link

-

Sigma-Aldrich. (n.d.). p-Nitroaniline Product Information & Assay Principles. Link

-

MedChemExpress. (2024). H-Gly-Arg-pNA hydrochloride Product Datasheet. Link

Sources

H-Gly-Arg-pNA in preliminary enzyme characterization

Title: Precision Enzymology: A Technical Guide to H-Gly-Arg-pNA in Preliminary Characterization of Serine Proteases

Executive Summary

This technical guide details the utility, mechanism, and rigorous application of H-Gly-Arg-pNA (Glycyl-Arginine-paranitroanilide) in the characterization of trypsin-like serine proteases. While often overshadowed by highly specific tripeptide substrates (e.g., S-2444 for uPA or S-2238 for Thrombin), the dipeptide H-Gly-Arg-pNA serves as a critical "minimalist" probe. It allows researchers to isolate S1 and S2 subsite interactions without the steric or conformational influence of distal residues (P3/P4). This guide provides a self-validating workflow for determining kinetic constants (

Part 1: The Biochemistry of H-Gly-Arg-pNA

Structural Logic & Mechanism

H-Gly-Arg-pNA is a chromogenic substrate mimicking the C-terminal cleavage site of arginine-specific proteases.

-

The P1 Residue (Arginine): The positively charged guanidinium group docks into the deep, negatively charged S1 pocket (typically containing an Aspartate residue, e.g., Asp189 in Trypsin) of the enzyme.

-

The P2 Residue (Glycine): Provides minimal steric hindrance, allowing the substrate to adapt to various S2 cleft architectures.

-

The Reporter (p-Nitroaniline): Attached via an amide bond to the carboxyl group of Arginine.

The Reaction: Upon binding, the enzyme's catalytic triad (Ser-His-Asp) attacks the amide bond between Arginine and pNA. This hydrolysis releases free p-nitroaniline (pNA) .

-

Substrate State: Colorless (

). -

Product State (Free pNA): Distinct Yellow (

). -

Measurement: Absorbance is typically monitored at 405 nm to minimize interference from proteins or test compounds, despite it being slightly off-peak for pNA.

Visualization of the Hydrolysis Pathway

Figure 1: Kinetic mechanism of H-Gly-Arg-pNA hydrolysis by serine proteases. The release of pNA is the rate-limiting step in signal generation.

Part 2: Target Specificity & Applications

Unlike "lock-and-key" substrates designed for a single enzyme, H-Gly-Arg-pNA is a broad-spectrum probe for the S1-S2 pockets.

| Target Enzyme | Specificity Rationale | Primary Application |

| Urokinase (uPA) | uPA strongly prefers Arg at P1 and Gly at P2. | Preliminary screening of uPA inhibitors; comparing S2-subsite tolerance vs. tPA. |

| Trypsin | The classic target; high affinity for basic P1 residues. | Quality control of trypsin stocks; reference standard for protease activity. |

| Thrombin | Cleaves Arg-pNA bonds, though prefers Pro at P2. | Used as a comparison control when testing specificity of thrombin-selective inhibitors. |

| Matriptase | Type II transmembrane serine protease. | Investigating pericellular proteolysis in cancer research. |

Expert Insight: If your goal is absolute specificity for uPA in a complex biological fluid (like plasma), use Z-Val-Gly-Arg-pNA or pyro-Glu-Gly-Arg-pNA (S-2444). Use H-Gly-Arg-pNA when working with purified enzymes to determine intrinsic catalytic rates (

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol is designed for a 96-well microplate format.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (or pH 8.8 for uPA optimization).

-

Note: Add 0.01% Tween-20 to prevent enzyme adsorption to plasticware.

-

-

Substrate Stock (Critical): Dissolve H-Gly-Arg-pNA (HCl salt) in 100% DMSO to a concentration of 10-20 mM.

-

Why? Aqueous solutions of pNA substrates undergo spontaneous hydrolysis over days. DMSO stocks stored at -20°C are stable for months.

-

-

Enzyme Stock: Reconstitute according to manufacturer (e.g., in 1 mM HCl for Trypsin) and dilute in Assay Buffer immediately before use.

The "Standard Curve" Validation Step

Do not rely on theoretical extinction coefficients. Spectrophotometers vary.

-

Prepare a serial dilution of pure p-Nitroaniline (Sigma-Aldrich) in Assay Buffer (0 to 200 µM).

-

Measure Absorbance at 405 nm (

).[1] -

Plot

vs. Concentration. Calculate the slope (-

Target Range:

(pathlength corrected).

-

Kinetic Assay Workflow

Figure 2: Step-by-step workflow for kinetic characterization.

Protocol Steps:

-

Blank: 50 µL Buffer + 50 µL Substrate (Checks for spontaneous hydrolysis).

-

Control: 50 µL Enzyme + 50 µL Buffer (Checks for enzyme background).

-

Reaction: 50 µL Enzyme + 50 µL Substrate (Initiates reaction).

-

Monitor: Kinetic read at 405 nm, 37°C, interval 30s, total time 15 min.

Part 4: Data Analysis & Interpretation

Calculating Velocity

For each well, calculate the slope of the linear portion of the curve (

-

: Pathlength (approx. 0.3 cm for 100 µL in 96-well plate, but must be verified or included in

Michaelis-Menten Analysis

Plot

-

(Michaelis Constant): Indicates affinity. For H-Gly-Arg-pNA and uPA, typical

-

(Turnover Number):

Inhibition Studies ( )

When screening inhibitors:

-

Fix

at or slightly below the determined -

Vary Inhibitor concentration

. -

A decrease in

indicates inhibition.-

Note: If the inhibitor is colored (absorbs at 405 nm), you must perform a background subtraction for every inhibitor concentration.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis of substrate. | Use fresh substrate stock. Store DMSO stock at -20°C. Keep assay time < 30 min. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Precipitation | Substrate insolubility at high conc. | H-Gly-Arg-pNA is generally soluble, but if using >5 mM, verify clarity. Ensure DMSO < 5% final volume. |

| No Activity | Wrong pH or Enzyme inactivation. | Check pH (uPA/Trypsin need pH > 7.0). Avoid phosphate buffers if calcium is required (precipitation risk). |

References

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298. Link

Sources

A Senior Application Scientist's Guide to Unearthing Novel Proteases with H-Gly-Arg-pNA

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Quest for Novel Proteases

Proteolytic enzymes are fundamental regulators of virtually every biological process, from cellular signaling and protein turnover to host-pathogen interactions and disease progression.[1] Their ubiquitous nature and critical roles make them high-value targets for diagnostics and therapeutics.[1] The discovery of novel proteases with unique specificities or from untapped biological sources—such as extremophiles or complex microbial communities—presents a significant opportunity for innovation. However, the sheer scale of biological diversity makes this a classic "needle in a haystack" problem.

This guide eschews a conventional, rigid format to provide a field-proven, logical workflow for the discovery and initial characterization of novel proteases. We begin with a simple, robust tool—the chromogenic substrate H-Gly-Arg-pNA—and build a comprehensive, self-validating system for identifying and triaging promising enzymatic candidates. Herein, we delve into the causality behind experimental choices, ensuring that each step provides not just data, but actionable intelligence.

The Core Tool: Understanding H-Gly-Arg-pNA

At the heart of our discovery engine is the chromogenic substrate, H-Gly-Arg-pNA (Glycyl-L-Arginine 4-nitroanilide). Its utility stems from a simple yet elegant chemical principle.

Mechanism of Action

The substrate consists of a short dipeptide (Gly-Arg) linked to a chromophore, p-nitroaniline (pNA).[2] By itself, the intact substrate is colorless. However, when a protease cleaves the amide bond between the Arginine (Arg) residue and the pNA moiety, the pNA is released.[3] Free pNA in solution has a distinct yellow color, which can be quantitatively measured by its strong absorbance of light at a wavelength of 405 nm.[2][4] The rate of color development is directly proportional to the activity of the protease in the sample.[4][5]

This principle forms the basis of a simple, cost-effective, and highly automatable assay suitable for high-throughput screening (HTS).[2][4]

Caption: Enzymatic cleavage of H-Gly-Arg-pNA releases the chromophore pNA.

Inherent Substrate Specificity

The dipeptide sequence Gly-Arg is not arbitrary. It mimics the recognition motif for a well-defined class of proteases, primarily trypsin-like serine proteases.[2] In the standardized nomenclature for protease substrates, the amino acid residue N-terminal to the scissile bond is designated P1, the next is P2, and so on (Pn...P3-P2-P1↓P1'-P2'...). H-Gly-Arg-pNA, therefore, presents an Arginine at the P1 position and a Glycine at the P2 position.

This structure inherently biases our search towards enzymes that:

-

Preferentially cleave after basic amino acids: The Arginine at P1 is the key determinant. Many serine proteases, like trypsin, thrombin, and plasmin, have a deep, negatively charged pocket (the S1 pocket) that readily accommodates the positively charged side chain of Arg or Lys.[6][7]

-

Accommodate a small amino acid at P2: The Glycine at P2 provides minimal steric hindrance, allowing broad accessibility for many proteases that recognize P1-Arg.[6]

Therefore, initiating a screen with H-Gly-Arg-pNA is a strategic choice to discover novel trypsin-like proteases, which are a large and functionally diverse family of enzymes.

Part I: The High-Throughput Screen (HTS) – Casting a Wide Net

The primary screen is designed for scale and speed. The goal is not to characterize, but to efficiently identify any sample in a large library that possesses the desired catalytic activity. The robustness of the H-Gly-Arg-pNA assay is paramount here.

Experimental Design: The Foundation of a Trustworthy Screen

A successful HTS campaign is built on meticulous planning. The source of potential proteases is the first critical decision. Common sources include:

-

Microbial Culture Supernatants: Screening collections of bacteria or fungi for secreted proteases.

-

Environmental Metagenomic Libraries: Expressing genes from uncultured microbes in a host like E. coli to uncover entirely new enzyme families.

-

Protein Fractions: Systematically screening fractions from cell lysates or biological fluids.

Regardless of the source, the assay must be validated through a system of controls on every plate.

| Control Type | Purpose | Example | Rationale |

| Positive Control | Validates assay components and confirms the system can detect the desired activity. | A known concentration of Trypsin. | If the positive control fails, any negative results in the test samples are uninterpretable. |

| Negative Control | Defines the baseline or background signal of the assay. | Assay buffer without any enzyme source. | Essential for calculating signal-to-background and setting a hit threshold. |

| Vehicle Control | Accounts for any effect of the solvent used to dissolve library compounds/samples. | Buffer containing the same solvent (e.g., DMSO) as the test samples. | Ensures that the observed activity is not an artifact of the sample delivery vehicle. |

The quality and reliability of the HTS assay can be quantified using the Z'-factor , a statistical measure of the separation between the positive and negative control signals. A Z'-factor > 0.5 is indicative of an excellent, robust assay.

Detailed Protocol 1: Primary HTS for Protease Activity

1. Materials:

-

H-Gly-Arg-pNA hydrochloride salt

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

Positive Control: Trypsin solution (e.g., 1 µg/mL)

-

Microplates: Clear, flat-bottom 96- or 384-well plates

-

Multichannel pipette or automated liquid handler

-

Microplate spectrophotometer capable of reading absorbance at 405 nm

2. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve H-Gly-Arg-pNA in deionized water. Store in aliquots at -20°C. Causality Note: A concentrated stock allows for minimal dilution of the reaction mixture, preserving buffer strength and pH.

-

Working Substrate Solution (1 mM): On the day of the assay, dilute the stock solution 1:10 in Assay Buffer. Pre-warm to the reaction temperature (e.g., 37°C). Causality Note: Pre-warming prevents temperature fluctuations upon addition to the plate, ensuring consistent initial reaction rates.

3. Assay Procedure (96-well plate format):

-

Plate Layout: Designate wells for negative controls, positive controls, and test samples.

-

Sample Addition: Add 50 µL of each test sample (e.g., microbial supernatant) to its designated well.

-

Control Addition: Add 50 µL of Assay Buffer to negative control wells and 50 µL of Trypsin solution to positive control wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

-

Reaction Initiation: Add 50 µL of the pre-warmed 1 mM Working Substrate Solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 0.5 mM. Mix briefly on a plate shaker.

-

Incubation: Incubate the plate at 37°C.

-

Data Acquisition: Measure the absorbance at 405 nm (A₄₀₅) at multiple time points (e.g., every 5 minutes for 30 minutes) using the kinetic mode of the plate reader. If using an endpoint reading, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.

4. Data Analysis and Hit Identification:

-

Calculate Reaction Rate: For kinetic data, determine the rate of change in absorbance (ΔA₄₀₅/min).

-

Normalize Data: Normalize the activity of test samples to the controls. A simple metric is the Signal-to-Background (S/B) ratio = (Ratesample) / (Average Ratenegative_control).

-

Set Hit Threshold: A "hit" is a sample that exhibits activity exceeding a defined threshold. A common statistical method is to set the threshold at three standard deviations above the mean of the negative controls (Meanneg + 3*SDneg).

Part II: Hit Validation – From Potential to Confirmed Activity

A primary hit is merely a starting point. The complex nature of biological samples can lead to false positives (e.g., compounds that interfere with absorbance readings) or artifacts. A rigorous, multi-step validation workflow is essential for trustworthiness.

Caption: A logical workflow for progressing from a primary hit to a validated candidate.

1. Hit Confirmation (Re-screening)

The first step is simply to re-test the primary hits, preferably from a freshly grown culture or a new sample aliquot. This crucial step eliminates errors from liquid handling, contamination, or plate position effects. Only hits that are reproducible are carried forward.

2. Orthogonal Assays: Proving Genuine Proteolysis

To ensure the observed signal is due to enzymatic cleavage and not chemical interference, an orthogonal assay is employed. This assay should have a different detection modality.

-

Example Orthogonal Assay: Casein-Zymogram: This is a classic, reliable method. Proteins in the hit sample are separated by size via SDS-PAGE on a gel that has been co-polymerized with a protein substrate like casein. After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the casein in their vicinity. Staining the gel with Coomassie Blue reveals clear bands of digestion against a blue background, directly visualizing the proteolytic activity and providing an estimate of the protease's molecular weight.

3. Inhibitor Profiling: The First Clue to Identity

Treating the active sample with a panel of well-characterized protease inhibitors provides the first clues about the catalytic class of the unknown enzyme. This is a powerful and cost-effective classification step.

Protocol 2: Preliminary Inhibitor Profiling

-

Prepare Inhibitor Stocks: Create concentrated stock solutions of inhibitors in an appropriate solvent (e.g., PMSF in isopropanol, EDTA in water).

-

Assay Setup: In a 96-well plate, add 45 µL of the active hit sample to several wells.

-

Inhibitor Addition: Add 5 µL of each inhibitor stock to a designated well to achieve a final working concentration. Include a "no inhibitor" control (add 5 µL of solvent).

-

PMSF (5 mM): For serine proteases.

-

EDTA (10 mM): For metalloproteases (requires metal ions for activity).

-

E-64 (10 µM): For cysteine proteases.

-

Pepstatin A (10 µM): For aspartyl proteases.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to their targets.

-

Assay: Initiate the reaction by adding 50 µL of 1 mM H-Gly-Arg-pNA and measure the kinetic rate as described in Protocol 1.

-

Analysis: Calculate the percent inhibition for each compound relative to the "no inhibitor" control.

| Inhibitor | Target Class | Expected Result for a Trypsin-like Serine Protease |

| PMSF | Serine Protease | >90% Inhibition |

| EDTA | Metalloprotease | ~0% Inhibition |

| E-64 | Cysteine Protease | ~0% Inhibition |

| Pepstatin A | Aspartyl Protease | ~0% Inhibition |

A strong inhibition by PMSF would validate that our H-Gly-Arg-pNA screen successfully identified a serine protease, adding a critical layer of confidence to the hit.

Part III: Downstream Characterization – From Hit to Novel Enzyme

A validated hit is a license to perform more in-depth biochemical and proteomic analysis. The goal now is to understand what makes the enzyme unique and to identify the protein responsible for the activity.

1. Biochemical Characterization: Using the H-Gly-Arg-pNA assay, key enzymatic parameters can be determined:

-

pH and Temperature Optima: Perform the assay across a range of pH values and temperatures to find the conditions for maximal activity. This provides insight into the environment where the protease naturally functions.

-

Enzyme Kinetics: By measuring the reaction rate at various concentrations of H-Gly-Arg-pNA, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be calculated. Kₘ is an indicator of the enzyme's affinity for this specific substrate.

2. Substrate Specificity Profiling: While H-Gly-Arg-pNA was an excellent discovery tool, it provides limited information on specificity. To build a more detailed profile, one can screen the validated hit against a library of peptide-pNA substrates with variations at the P2, P3, and P4 positions (e.g., Suc-Ala-Ala-Pro-Arg-pNA, Bz-Phe-Val-Arg-pNA).[8][9] This reveals the amino acid preferences at positions beyond P1 and helps to define a more complete recognition motif, which is crucial for predicting natural substrates and designing specific inhibitors.

3. Proteomic Identification: The final step is to identify the specific protein responsible for the proteolytic activity. This typically involves:

-

Protein Purification: Using a series of chromatography steps (e.g., ion exchange, size exclusion) to isolate the active protein from the crude sample, using the H-Gly-Arg-pNA assay to track activity across fractions.

-

Mass Spectrometry: The purified protein band from an SDS-PAGE gel is excised, digested (e.g., with trypsin), and analyzed by mass spectrometry. The resulting peptide fragments are matched against protein sequence databases to identify the protein. For novel enzymes from metagenomic sources, this may require matching against the library's DNA sequence data.

Conclusion

The journey from a vast, uncharacterized biological library to a purified, novel protease is a systematic process of signal refinement. We begin with a broad, sensitive, and robust tool—the H-Gly-Arg-pNA chromogenic assay—to detect a whisper of activity. Through a self-validating workflow of re-screening, orthogonal testing, and inhibitor profiling, we amplify that whisper into a confident signal. This methodical progression ensures that research efforts are focused only on the most promising candidates, maximizing the efficiency and success of enzyme discovery programs. The humble H-Gly-Arg-pNA substrate, when used within this rigorous framework, serves as a powerful gateway to uncovering the next generation of impactful proteases for science and medicine.

References

-

Liwei Peptide. (n.d.). H-Gly-Arg-pNA.HCl. Retrieved from Liwei Peptide Co., Ltd. [Link]

-

Expasy. (n.d.). PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Retrieved from Swiss Institute of Bioinformatics. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Jennewein, S., et al. (2019). Steric Accessibility of the Cleavage Sites Dictates the Proteolytic Vulnerability of the Anti-HIV-1 Antibodies 2F5, 2G12, and PG9 in Plants. Biotechnology Journal, 14(11), e1900108. [Link]

-

Poręba, M., et al. (2020). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Scientific Reports, 10(1), 12855. [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. [Link]

-

Fuchs, S. M., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of ances, 103(20), 7630–7635. [Link]

-

Holzer, M., & Wu, P. (2021). High-Throughput Glycomic Methods. Chemical Reviews, 121(15), 9574–9621. [Link]

-

Takami, H., Akiba, T., & Horikoshi, K. (1990). Substrate Specificity of Thermostable Alkaline Protease from Bacillus sp. No. AH-101. Agricultural and Biological Chemistry, 54(11), 2959-2963. [Link]

-

ChromogenicSubstrates.com. (n.d.). Trypsin - Determination of trypsin in duodenal fluid with Chromogenic Substrate S-2222™. Retrieved from ChromogenicSubstrates.com. [Link]

-

Koida, M., & Walter, R. (1976). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. The Journal of biological chemistry, 251(24), 7593–7599. [Link]

-

Le, T. K., & Tee, K. L. (2022). High-Throughput Screening in Protein Engineering: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 23(21), 13570. [Link]

-

Zwick, M. B., et al. (2022). Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase. ACS Central Science, 8(10), 1435–1446. [Link]

-

Rathnayake, A. D., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. PLoS ONE, 18(1), e0279115. [Link]

-

Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Retrieved from Practical-Haemostasis.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Retrieved from PubMed. [Link]

-

Kurecki, T., & Knaff, D. B. (1983). Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction. The Journal of biological chemistry, 258(13), 8129–8134. [Link]

-

Tőzsér, J., et al. (2018). Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. International Journal of Molecular Sciences, 19(11), 3652. [Link]

-

Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from Khan Academy. [Link]

-

Overall, C. M., & Tam, E. (2009). High Throughput Substrate Phage Display for Protease Profiling. Methods in molecular biology (Clifton, N.J.), 528, 123–142. [Link]

-

Brezski, R. J., & Jordan, R. E. (2010). Cleavage of IgGs by proteases associated with invasive diseases: An evasion tactic against host immunity?. mAbs, 2(3), 212–220. [Link]

-

Lee, D. W., et al. (2014). High-throughput screening for transglutaminase activities using recombinant fluorescent proteins. Biotechnology and bioengineering, 111(3), 633–639. [Link]

Sources

- 1. Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 3. Khan Academy [khanacademy.org]

- 4. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 5. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Application of H-Gly-Arg-pNA in Protease Research

Introduction: The Enduring Utility of a Classic Chromogenic Substrate

In the landscape of modern biochemistry and drug discovery, researchers have an array of sophisticated tools at their disposal. Yet, the simple, reliable, and cost-effective nature of chromogenic substrates continues to make them indispensable for the study of enzyme kinetics and the screening of inhibitors. Among these, H-Gly-Arg-pNA (glycyl-L-arginine-p-nitroanilide) stands out as a cornerstone substrate for the assay of trypsin-like serine proteases. Its utility spans fundamental enzymology, clinical diagnostics, and high-throughput screening for drug candidates.[1][2]

This guide provides an in-depth technical overview of H-Gly-Arg-pNA, moving beyond a simple recitation of protocols to explain the underlying biochemical principles and the rationale behind experimental design choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their work.

Part 1: The Chemistry and Mechanism of H-Gly-Arg-pNA

Chemical Structure and Properties

H-Gly-Arg-pNA is a synthetic tripeptide composed of glycine and arginine residues, with a p-nitroaniline (pNA) moiety attached to the C-terminus of arginine via an amide bond. This design is no accident; the arginine residue is a key recognition site for a large family of serine proteases that preferentially cleave peptide bonds C-terminal to basic amino acids.

| Property | Value |

| Full Name | Glycyl-L-arginine-p-nitroanilide |

| Molecular Formula | C₁₄H₂₁N₇O₄ (for free base) |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous buffers |

The Chromogenic Principle: A Visual Readout of Enzymatic Activity

The power of H-Gly-Arg-pNA lies in its identity as a chromogenic substrate.[3][4][5] In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and pNA, the free p-nitroaniline is released. This liberated pNA has a distinct yellow color in solution and strongly absorbs light at a wavelength of 405 nm.[1]

The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzyme's activity.[4] This allows for continuous, real-time monitoring of the enzymatic reaction using a standard spectrophotometer or plate reader.[1]

Caption: Enzymatic cleavage of H-Gly-Arg-pNA and subsequent detection.

Part 2: Core Applications in Enzymology

H-Gly-Arg-pNA's specificity for cleaving after arginine makes it a versatile tool for studying a range of serine proteases, particularly those involved in the coagulation and fibrinolytic systems.

Profiling Serine Protease Activity

The primary application of H-Gly-Arg-pNA is the quantitative measurement of enzyme activity. This is crucial for:

-

Enzyme kinetics studies: Determining key parameters like the Michaelis constant (Km) and maximum velocity (Vmax).[1]

-

Inhibitor screening: Identifying and characterizing compounds that modulate protease activity.[1][2]

-

Clinical diagnostics: Measuring the activity of specific proteases in biological samples, which can be indicative of various disease states such as thrombosis or inflammation.[1]

Key Target Proteases

| Enzyme | Biological System | Relevance for H-Gly-Arg-pNA Assays |

| Thrombin | Coagulation Cascade | A key enzyme in blood clotting, thrombin readily cleaves H-Gly-Arg-pNA. Assays using this substrate are vital in anticoagulant drug development and for monitoring coagulation status.[6][7] |

| Factor Xa | Coagulation Cascade | Situated at the convergence of the intrinsic and extrinsic pathways, Factor Xa is another critical enzyme in coagulation. While H-Gly-Arg-pNA can be cleaved by Factor Xa, more specific substrates are often preferred for isolated Factor Xa studies.[6][7] |

| Plasmin | Fibrinolytic System | The primary enzyme responsible for dissolving blood clots, plasmin also exhibits activity towards H-Gly-Arg-pNA. This allows for its use in studying fibrinolysis and the efficacy of thrombolytic drugs.[7] |

| Trypsin | Digestive System | A well-characterized digestive protease, trypsin is often used as a model enzyme in educational and research settings to demonstrate the principles of enzyme kinetics with H-Gly-Arg-pNA.[1] |

Part 3: Experimental Design and Protocols

Section 3.1: Designing a Robust Protease Activity Assay

A successful assay is a self-validating system. The following considerations are critical for ensuring data integrity.

-

Buffer Conditions: The choice of buffer, pH, and temperature is paramount. Most serine proteases function optimally at a physiological pH range of 7.4 to 8.5. Tris-HCl or HEPES buffers are commonly used. The temperature should be maintained consistently, typically at 25°C or 37°C, as enzyme activity is highly temperature-dependent.

-

Substrate Concentration: For determining the initial velocity of a reaction, it is ideal to use a substrate concentration that is at or saturating the enzyme (typically 5-10 times the Km). This ensures that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. For inhibitor screening, using a substrate concentration close to the Km can increase the sensitivity to competitive inhibitors.

-

Controls and Blanks:

-

No-enzyme control: Substrate in buffer alone to measure the rate of non-enzymatic substrate hydrolysis.

-

No-substrate control: Enzyme in buffer alone to account for any background absorbance from the enzyme solution.

-

Positive control: A known active enzyme to validate the assay setup and reagent integrity.

-

Negative control (for inhibitor screening): Enzyme and substrate with the vehicle (e.g., DMSO) used to dissolve the test compounds.

-

Section 3.2: Step-by-Step Protocol: Measuring Enzyme Kinetics in a 96-Well Plate Format

This protocol outlines a typical procedure for determining the kinetic parameters of a protease with H-Gly-Arg-pNA.

1. Reagent Preparation:

- Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

- Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.

- Substrate Stock Solution: Prepare a 10 mM stock solution of H-Gly-Arg-pNA in deionized water or the assay buffer.

2. Assay Procedure:

- In a clear, flat-bottom 96-well plate, add the assay buffer to each well.

- Add varying concentrations of the H-Gly-Arg-pNA substrate to the wells. It is recommended to perform a serial dilution to cover a range of concentrations (e.g., 0.05 mM to 2 mM).

- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

- Initiate the reaction by adding a fixed amount of the enzyme to each well.

- Immediately place the plate in a microplate reader capable of kinetic measurements.

3. Data Acquisition:

- Set the plate reader to measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

4. Data Analysis:

- For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. This is typically done by determining the slope of the initial phase of the reaction.

- Convert the change in absorbance per minute to the concentration of pNA produced per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (approximately 9,900 M⁻¹cm⁻¹).

- Plot the initial velocity (V₀) against the substrate concentration ([S]).

- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Section 3.3: Workflow for High-Throughput Screening (HTS) of Inhibitors

H-Gly-Arg-pNA is well-suited for HTS due to the simplicity and robustness of the assay.[8][9]

Caption: A typical workflow for high-throughput screening of protease inhibitors.

Principle: Potential inhibitors are pre-incubated with the enzyme before the addition of H-Gly-Arg-pNA. A reduction in the rate of pNA formation compared to the control (enzyme and substrate with no inhibitor) indicates inhibitory activity.

Part 4: Advanced Applications and Considerations

-

Applications in Clinical Diagnostics: Assays based on chromogenic substrates like H-Gly-Arg-pNA are used in clinical laboratories to assess the function of the coagulation system, for example, in antithrombin III activity tests.[1][7]

-

Troubleshooting:

-

High Background: This can be due to spontaneous hydrolysis of the substrate. Ensure the substrate solution is fresh and protected from light.

-

Substrate Insolubility: While generally soluble, at very high concentrations, H-Gly-Arg-pNA may require gentle warming or the addition of a small amount of an organic solvent like DMSO to fully dissolve.

-

-

Limitations: H-Gly-Arg-pNA is not entirely specific to a single protease. When working with complex biological samples containing multiple proteases, the observed activity will be a composite of all enzymes capable of cleaving the substrate. For such applications, more specific substrates or the use of specific inhibitors to isolate the activity of the enzyme of interest may be necessary.

Conclusion

H-Gly-Arg-pNA remains a highly valuable and versatile tool in the biochemist's and drug developer's arsenal. Its simple, robust, and quantitative nature allows for the reliable characterization of enzyme activity and the efficient screening of potential therapeutic agents. By understanding the underlying principles of the assay and adhering to rigorous experimental design, researchers can continue to leverage this classic chromogenic substrate to advance our understanding of protease function in health and disease.

References

-

Liwei Peptide. H-Gly-Arg-pNA.HCl. [Link]

-

Glycosynth. Chromogenic Substrates. [Link]

-

Popova, E. V., et al. (2022). Thrombin and Factor Xa Hydrolysis of Chromogenic Substrates in the Presence of Sulfated Derivatives of Galactomannan and Galactoglucomannan Natural Gels. MDPI. [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

-

Fareed, J., et al. (1979). Serine protease specificity for peptide chromogenic substrates. PubMed. [Link]

-

Jiang, T., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS. [Link]

-

Varadarajan, N., et al. (2005). Engineering of protease variants exhibiting high catalytic activity and exquisite substrate specificity. PNAS. [Link]

-

van den Biggelaar, M., et al. (2009). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. ResearchGate. [Link]

-

Scrimin, P., et al. (2006). Gold nanoparticles-based protease assay. PNAS. [Link]

-

Lyubomudrova, T. S., et al. (1998). [Role of glycine in blood coagulation processes]. PubMed. [Link]

-

Hamil, G. L. S., et al. (2019). Pharmacokinetic Profiling of Conjugated Therapeutic Oligonucleotides: A High-Throughput Method Based Upon Serial Blood Microsampling Coupled to Peptide Nucleic Acid Hybridization Assay. PMC. [Link]

-

Scrimin, P., et al. (2006). Gold nanoparticles-based protease assay. ResearchGate. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. [Link]

-

Haemochrom. Products Chromogenic substrates. [Link]

-

Jain, A., et al. (2018). Technology Advancements in Blood Coagulation Measurements for Point-of-Care Diagnostic Testing. PMC. [Link]

-

Varadarajan, N., et al. (2005). Engineering of protease variants exhibiting high catalytic activity and exquisite substrate specificity. ResearchGate. [Link]

-

Bachovchin, D. A., et al. (2010). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. [Link]

-

Dieri, R., et al. (2020). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. PMC. [Link]

-

Liwei Peptide. Boc-Leu-Gly-Arg-pNA.HCl. [Link]

-

Motsch, J., et al. (1995). Influence of hydroxyethyl starch on coagulation in patients during the perioperative period. PubMed. [Link]

-

Saito, H., et al. (2011). Historical perspective and future direction of coagulation research. PubMed. [Link]

-

Ferreira, L. G., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. PubMed. [Link]

-

Bertin Bioreagent. H-Gly-Arg-pNA (hydrochloride). [Link]

Sources

- 1. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 2. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. goldbio.com [goldbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the H-Gly-Arg-pNA Enzyme Assay for Thrombin Activity

Introduction: The Central Role of Thrombin and Its Quantification

Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the coagulation cascade, orchestrating the conversion of fibrinogen to fibrin to form a stable blood clot. Beyond its primary role in hemostasis, thrombin is involved in a multitude of cellular processes, including platelet activation, inflammation, and tissue repair. Consequently, the accurate measurement of thrombin activity is of paramount importance in basic research, clinical diagnostics, and the development of anticoagulant therapies.[1] Thrombin generation assays provide a comprehensive assessment of the overall hemostatic potential and are valuable tools for identifying both hypo- and hypercoagulable states.[2]

Chromogenic assays offer a sensitive and straightforward method for quantifying enzyme activity. The H-Gly-Arg-pNA (H-Glycyl-L-arginine-p-nitroanilide) substrate is a synthetic peptide that is specifically recognized and cleaved by thrombin.[3] This application note provides a detailed protocol for the use of H-Gly-Arg-pNA in a chromogenic assay to determine thrombin activity, offering insights into the underlying principles, experimental setup, data analysis, and troubleshooting.

Principle of the Assay: A Chromogenic Approach to Enzyme Kinetics

The H-Gly-Arg-pNA assay is based on the enzymatic hydrolysis of the peptide substrate by thrombin. Thrombin specifically cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[3] The cleavage of the colorless H-Gly-Arg-pNA substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm.[4][5]

The enzymatic reaction can be summarized as follows:

H-Gly-Arg-pNA (colorless) --(Thrombin)--> H-Gly-Arg (colorless) + p-Nitroaniline (yellow)

The molar extinction coefficient of p-nitroaniline at 405 nm is a critical parameter for converting the rate of change in absorbance to the rate of product formation.[4] It is important to note that the absorbance spectrum of p-nitroaniline can be influenced by solvent polarity, but in aqueous buffers typically used for this assay, the absorbance maximum is consistently around 381 nm, with significant absorbance at 405 nm.[6][7]

Visualizing the Workflow: From Reagents to Results

Caption: A schematic overview of the H-Gly-Arg-pNA thrombin assay workflow.

Materials and Reagents

Essential Equipment

-

Microplate reader with kinetic measurement capabilities at 405 nm

-

Temperature-controlled incubator (if not integrated into the plate reader)

-

Calibrated single- and multi-channel pipettes

-

Sterile, disposable pipette tips

-

96-well, flat-bottom microplates (e.g., polystyrene)

-

Reagent reservoirs

Reagents and Buffers

| Reagent | Supplier Recommendation | Storage |

| H-Gly-Arg-pNA hydrochloride | Cayman Chemical, Sigma-Aldrich | -20°C, protect from light |

| Human or Bovine α-Thrombin | Sigma-Aldrich, Haematologic Technologies | -20°C or -80°C |

| Assay Buffer | (See preparation below) | 2-8°C |

| p-Nitroaniline (for standard curve) | Sigma-Aldrich | Room Temperature |

| Nuclease-free water | Various | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Room Temperature |

Assay Buffer Preparation (50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 25°C)

-

Dissolve 6.06 g of Tris base in 800 mL of nuclease-free water.

-

Add 8.77 g of NaCl and stir until fully dissolved.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with nuclease-free water.

-

Filter sterilize through a 0.22 µm filter and store at 2-8°C.

Expert Tip: The inclusion of 0.1% (w/v) bovine serum albumin (BSA) or polyethylene glycol 6000 in the assay buffer can help prevent the adsorption of thrombin to plastic surfaces, which is especially important at low enzyme concentrations.[8]

Experimental Protocol: A Step-by-Step Guide

Reagent Preparation

-

H-Gly-Arg-pNA Stock Solution (e.g., 10 mM):

-

The solubility of H-Gly-Arg-pNA can vary; it is soluble in PBS (pH 7.2), DMF, and DMSO.[3]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of H-Gly-Arg-pNA hydrochloride (Formula Weight: 424.3 g/mol ) in DMSO or nuclease-free water.

-

For example, to make 1 mL of a 10 mM stock, dissolve 4.24 mg of H-Gly-Arg-pNA in 1 mL of solvent.

-

Vortex briefly to ensure complete dissolution. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Thrombin Stock Solution and Standards:

-

Reconstitute lyophilized thrombin in a suitable buffer, such as 0.1% (w/v) BSA in water, to a stock concentration of approximately 100 units/mL.[9]

-

Perform serial dilutions of the thrombin stock solution in the assay buffer to prepare a range of standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 nM). The optimal range may need to be determined empirically based on the specific activity of the thrombin preparation.

-

-

Working H-Gly-Arg-pNA Solution:

-

Dilute the H-Gly-Arg-pNA stock solution in the assay buffer to the desired final concentration. The final concentration in the assay will depend on the experimental goals. For routine activity measurements, a concentration well above the Michaelis constant (Km) is recommended (e.g., 5-10 times the Km). The Km for thrombin with similar substrates is in the low micromolar range.[8] A final assay concentration of 100-200 µM is a good starting point.

-

Assay Procedure (96-well plate format)

-

Plate Layout: Design the plate layout to include wells for blanks (no thrombin), thrombin standards, and unknown samples. It is recommended to perform all measurements in at least duplicate.

-

Reagent Addition:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the thrombin standards or unknown samples to the appropriate wells. For the blank wells, add 25 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.[9][10]

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 25 µL of the working H-Gly-Arg-pNA solution to all wells.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The reaction should be monitored long enough to obtain a linear rate of absorbance increase.

-

Data Analysis and Interpretation

The primary data obtained is the change in absorbance over time. The analysis involves calculating the initial reaction velocity (V₀) and relating it to the thrombin concentration.

Caption: A flowchart illustrating the data analysis pipeline for the thrombin assay.

Step 1: Calculate the Rate of Reaction (V₀)

-

For each well, plot the absorbance at 405 nm as a function of time.

-

Identify the initial linear portion of the curve.

-

Calculate the slope of this linear portion, which represents the initial velocity (V₀) in units of ΔA/min.

Step 2: Generate a Thrombin Standard Curve

-

Subtract the average V₀ of the blank wells from the V₀ of all thrombin standard wells.

-

Plot the corrected V₀ (ΔA/min) for each thrombin standard against the known thrombin concentration (e.g., in nM).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.98 is generally considered a good fit.

Step 3: Determine Thrombin Activity in Unknown Samples

-

Subtract the average V₀ of the blank wells from the V₀ of the unknown sample wells.

-

Use the equation from the standard curve to calculate the thrombin concentration in the unknown samples by substituting the corrected V₀ for 'y' and solving for 'x'.

Sample Data Table

| Thrombin Conc. (nM) | Replicate 1 (ΔA/min) | Replicate 2 (ΔA/min) | Average (ΔA/min) | Corrected (ΔA/min) |

| 0 (Blank) | 0.0015 | 0.0017 | 0.0016 | 0.0000 |

| 0.1 | 0.0058 | 0.0060 | 0.0059 | 0.0043 |

| 0.2 | 0.0102 | 0.0106 | 0.0104 | 0.0088 |

| 0.5 | 0.0245 | 0.0251 | 0.0248 | 0.0232 |

| 1.0 | 0.0489 | 0.0495 | 0.0492 | 0.0476 |

| 2.0 | 0.0975 | 0.0983 | 0.0979 | 0.0963 |

| Unknown Sample | 0.0362 | 0.0368 | 0.0365 | 0.0349 |

Troubleshooting and Method Validation

A self-validating protocol is crucial for trustworthy results. Here are some common issues and their solutions:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High background signal (high blank reading) | - Substrate instability/autohydrolysis- Contaminated reagents or buffer | - Prepare fresh substrate solution daily.- Use high-purity water and reagents.- Filter sterilize buffers. |

| Non-linear reaction curves | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or monitor the reaction for a shorter duration.- Ensure optimal buffer conditions (pH, ionic strength).- Confirm that the initial linear phase is used for rate calculation. |

| Low signal or poor sensitivity | - Inactive enzyme- Suboptimal assay conditions (pH, temp)- Incorrect wavelength setting | - Use a fresh aliquot of thrombin and verify its activity.- Optimize assay buffer pH and temperature.[9]- Confirm the plate reader is set to measure absorbance at 405 nm. |

| Poor reproducibility between replicates | - Pipetting errors- Inconsistent mixing- Temperature fluctuations across the plate | - Calibrate pipettes regularly.- Ensure thorough mixing after reagent addition.- Allow the plate to equilibrate to the assay temperature before initiating the reaction. |

Conclusion

The H-Gly-Arg-pNA chromogenic assay is a robust and reliable method for the quantification of thrombin activity. Its simplicity, sensitivity, and amenability to high-throughput screening make it an invaluable tool for researchers in hematology, drug discovery, and diagnostics. By understanding the underlying principles and adhering to a carefully validated protocol, researchers can generate accurate and reproducible data to advance our understanding of the complex role of thrombin in health and disease.

References

- Cho, K., et al. (2009). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood, 114(15), 3117-3124.

- Dargaud, Y., et al. (2017). A review of commercially available thrombin generation assays. Thrombosis Research, 159, 1-7.

-

Practical-Haemostasis.com. (2022). Thrombin Generation Assays. [Link]

- Lecut, C., et al. (2019). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Journal of Thrombosis and Haemostasis, 17(10), 1641-1655.

-

HaemoScan. Thrombin Generation Assay Kit Manual. [Link]

- Butenas, S., et al. (2010). Systems Biology of Coagulation Initiation: Kinetics of Thrombin Generation in Resting and Activated Human Blood. PLoS ONE, 5(9), e12817.

- Lottenberg, R., et al. (1983). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Biochimica et Biophysica Acta, 742(3), 539-557.

- Butenas, S., & Mann, K. G. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. Current Drug Targets, 10(6), 502-510.

- Lancé, M. D. (2015). Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations.

- Google Patents. Preparation method of Suc-Ile-Glu (gamma-Pip) -Gly-Arg-pNA & HCl.

- Wolberg, A. S. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 15-22.

-

National Institute of Standards and Technology. p-Nitroaniline. [Link]

-

Frontiers in Cardiovascular Medicine. (2022). Semi-automated thrombin dynamics applying the ST Genesia thrombin generation assay. [Link]

-

ResearchGate. UV-vis absorbance spectra of 4-nitroaniline. [Link]

-

ResearchGate. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin. [Link]

-

World Federation of Hemophilia. Troubleshooting Issues with Coagulation laboratory tests. [Link]

-

Journal of Biological Chemistry. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin. [Link]

-

Taylor & Francis. 4-Nitroaniline – Knowledge and References. [Link]

- Dielis, A. W., et al. (2008). Standardization and clinical utility of thrombin-generation assays. Seminars in Thrombosis and Hemostasis, 34(7), 679-692.

-

Tamagawa Seiki Co., Ltd. Protocol 011 - Immunoprecipitation using antibody immobilized FG beads. [Link]

-

Haemochrom. Products Chromogenic substrates. [Link]

Sources

- 1. Standardization and clinical utility of thrombin-generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chromogenic substrates - Haemochrom [haemochrom.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benthamopen.com [benthamopen.com]

Application Note: Precision Kinetic Profiling of Urokinase (uPA) Using H-Gly-Arg-pNA

Introduction & Principle

The quantification of serine protease activity, particularly Urokinase-type Plasminogen Activator (uPA) , is a critical workflow in fibrinolysis research and oncology drug development.[1] While various fluorogenic substrates exist, the chromogenic substrate H-Gly-Arg-pNA (often stabilized as the hydrochloride salt) remains the gold standard for kinetic benchmarking due to its stoichiometric release of p-nitroaniline (pNA).

Mechanism of Action